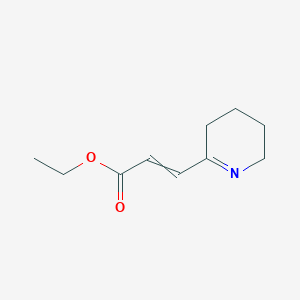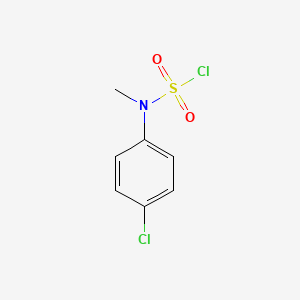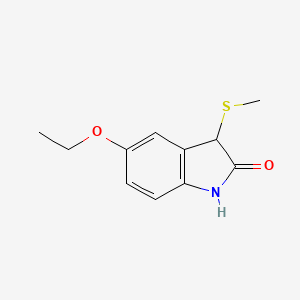![molecular formula C27H23N B15161647 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole CAS No. 843673-87-0](/img/structure/B15161647.png)
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzo[E]indole core with dibenzyl and methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The dibenzyl and methyl groups are then introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1,2-Trimethyl-1H-benzo[E]indole: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1H-benzo[d]imidazole Derivatives: Share the benzo[E]indole core but differ in the substituents and functional groups, affecting their reactivity and applications.
Uniqueness: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl and methyl groups influence its reactivity, making it suitable for specific synthetic and research applications.
Propiedades
Número CAS |
843673-87-0 |
|---|---|
Fórmula molecular |
C27H23N |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1,1-dibenzyl-2-methylbenzo[e]indole |
InChI |
InChI=1S/C27H23N/c1-20-27(18-21-10-4-2-5-11-21,19-22-12-6-3-7-13-22)26-24-15-9-8-14-23(24)16-17-25(26)28-20/h2-17H,18-19H2,1H3 |
Clave InChI |
GRMIMWQZLDWWND-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


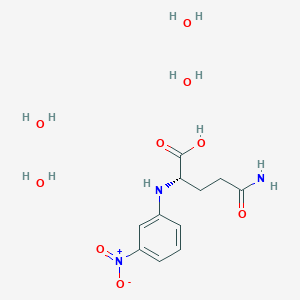
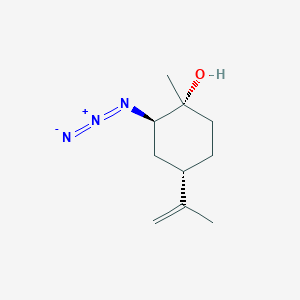


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
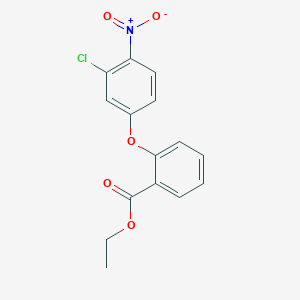
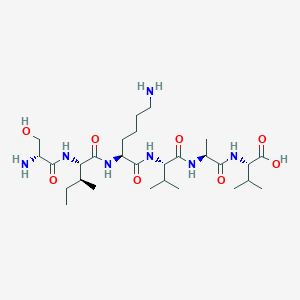

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
